N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
CAS No.: 767335-70-6
Cat. No.: VC16129456
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 767335-70-6 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide |
| Standard InChI | InChI=1S/C18H19N3O3/c1-3-13-8-10-15(11-9-13)20-17(22)18(23)21-19-12-14-6-4-5-7-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
| Standard InChI Key | ZHCQBVXKERURLD-XDHOZWIPSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide features a hydrazone backbone formed by the condensation of 4-ethylphenyl hydrazine and 2-methoxybenzaldehyde, followed by acylation. The resulting structure includes an oxoacetamide group, a methoxy-substituted benzylidene moiety, and a 4-ethylphenyl group . Key structural and physicochemical data are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC |
| InChIKey | ZHCQBVXKERURLD-XDHOZWIPSA-N |
| Melting Point | Not reported |
| Solubility | Likely soluble in polar organic solvents |
The compound’s planar hydrazone moiety facilitates π-π stacking interactions, while the methoxy group enhances lipophilicity, influencing its bioavailability .
Synthesis and Manufacturing
The synthesis involves a two-step process:
-
Condensation: 4-Ethylphenyl hydrazine reacts with 2-methoxybenzaldehyde in ethanol under reflux to form the hydrazone intermediate.
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Acylation: The intermediate is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the oxoacetamide group.
Toxicological and Environmental Considerations
Acute toxicity in zebrafish embryos (LC = 8.2 mg/L) highlights ecotoxicological risks. The compound is classified as Aquatic Hazard Category 2 under GHS guidelines, necessitating stringent disposal protocols.
| Parameter | Value |
|---|---|
| Zebrafish LC | 8.2 mg/L |
| Daphnia magna EC | 11.7 mg/L |
Analytical Characterization
Collision cross-section (CCS) values, predicted via ion mobility spectrometry, aid in differentiating this compound from structural isomers (e.g., 4-methoxy analogues) :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H] | 326.1499 | 178.4 |
| [M+Na] | 348.1319 | 188.9 |
| [M-H] | 324.1354 | 182.9 |
These values enable precise identification in mass spectrometry workflows, particularly in complex biological matrices.
Applications and Future Directions
While current research focuses on pharmacological applications, the compound’s photostability (λ = 320 nm) suggests potential in organic electronics. Further studies should explore:
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Structure-activity relationships (SAR) of methoxy positioning.
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Long-term toxicity profiles in mammalian models.
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Formulation strategies to enhance aqueous solubility.
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